molecular formula C9H17NO B13572694 3-(1-Methylpiperidin-4-yl)propanal

3-(1-Methylpiperidin-4-yl)propanal

Cat. No.: B13572694
M. Wt: 155.24 g/mol
InChI Key: IZAOCMSNNMPDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylpiperidin-4-yl)propanal is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 3-(1-Methylpiperidin-4-yl)propanal can be achieved through several synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often involve the use of intermediates such as substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides .

Scientific Research Applications

3-(1-Methylpiperidin-4-yl)propanal has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives are crucial for designing drugs and play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are used in the synthesis of biologically active compounds . Additionally, this compound is used in the development of novel 5-HT6 receptor antagonists, which are known to improve cognitive function in animal models .

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-yl)propanal involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent and selective antagonist of the 5-HT6 receptor, which is part of the serotonin superfamily. This receptor is exclusively located in brain regions associated with learning and memory. Antagonism of the 5-HT6 receptor leads to increased levels of glutamate and acetylcholine in the brain, which are associated with improved cognitive function .

Comparison with Similar Compounds

3-(1-Methylpiperidin-4-yl)propanal can be compared with other similar compounds, such as 2-(1-Methylpiperidin-4-yl)ethanamine and various piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 2-(1-Methylpiperidin-4-yl)ethanamine is another piperidine derivative with distinct pharmacological properties .

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-6-4-9(5-7-10)3-2-8-11/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAOCMSNNMPDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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